N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a thiazole-based benzamide derivative characterized by a 4-ethylphenyl substitution on the thiazole ring and a 3-methoxy group on the benzamide moiety.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-13-7-9-14(10-8-13)17-12-24-19(20-17)21-18(22)15-5-4-6-16(11-15)23-2/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPZNXDWSPWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring and benzamide core play crucial roles in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Analogs
*Estimated logP values based on substituent contributions. †Predicted using and .
Pharmacological and Functional Comparison
- Anti-inflammatory Activity: Compound 5c (4-chlorobenzamide analog) exhibited potent anti-inflammatory effects in a carrageenan-induced edema model, likely due to COX/LOX inhibition . The target compound’s 3-methoxy group may similarly modulate COX-2 selectivity, as seen in compound 6a (non-selective COX inhibitor) and 6b (COX-2 selective) .
- Enzyme Inhibition : The 3-methoxy group’s electron-donating nature could favor interactions with COX-2’s hydrophobic pocket, analogous to 6a’s methoxy substitution . In contrast, nitro or trifluoromethyl groups () may enhance binding to oxidoreductases or kinases.
- CNS Penetration: D4 receptor ligands with logP 2.37–2.55 () showed optimal brain penetration. The target compound’s predicted logP (~2.5–3.0) suggests moderate CNS availability, though excessive lipophilicity may increase nonspecific binding .
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound classified as a thiazole derivative. Its unique structure, featuring a thiazole ring, an ethylphenyl group, and a methoxybenzamide moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
- Introduction of the Ethylphenyl Group : Conducted via Friedel-Crafts alkylation using ethylbenzene and a suitable electrophile.
- Attachment of the Methoxybenzamide Group : Coupling the thiazole derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
These steps enable the production of this compound with high purity and yield .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as those participating in cell proliferation and apoptosis pathways.
- Receptor Modulation : It interacts with various receptors on cell surfaces, altering signal transduction pathways that lead to changes in cellular responses.
- Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells by activating apoptotic pathways .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Properties : Studies have demonstrated its efficacy in inhibiting cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses.
- Antimicrobial Activity : Investigations suggest it could serve as an antimicrobial or antifungal agent due to the inherent biological activity of thiazole derivatives .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in various cell lines (e.g., breast and prostate cancer) with IC50 values ranging from 10 to 30 µM. |
| Study 2 | Showed anti-inflammatory effects by reducing cytokine release in LPS-stimulated macrophages. |
| Study 3 | Indicated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Clinical Relevance
While most findings are from preclinical studies, the promising results have led to discussions about advancing into clinical trials for evaluating safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
